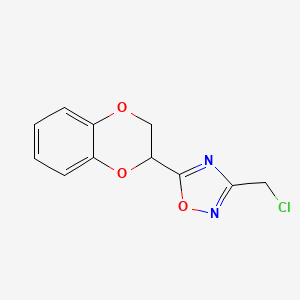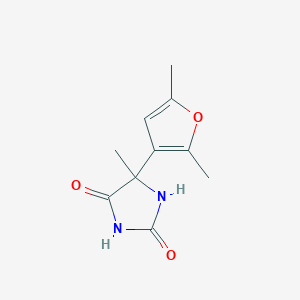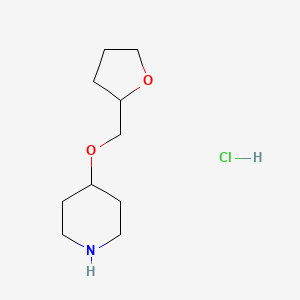
4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride
Overview
Description
“4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride” is a chemical compound with the empirical formula C10H19NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride” can be represented by the InChI code: 1S/C10H19NO2.ClH/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9;/h9-11H,1-8H2;1H . The molecular weight of the compound is 221.73 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride” are represented by its empirical formula C10H19NO2 . The compound has a molecular weight of 221.73 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its structure serves as a key intermediate in the development of potential therapeutic agents. The presence of both furan and piperidine rings makes it a versatile precursor for analogs that may interact with various biological targets .
Agriculture
Within the agricultural sector, research is being conducted to explore the use of this compound in the synthesis of agrochemicals. Its potential applications include the development of new pesticides or herbicides, where its chemical stability under various conditions is particularly advantageous .
Material Science
In material science, 4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride can be involved in the creation of novel polymers or coatings. Its unique chemical properties might contribute to the development of materials with improved durability or specific interaction with other substances .
Environmental Science
Environmental science applications may include the use of this compound in the study of pollutant degradation processes. Its structural components could be key in understanding the breakdown of similar organic compounds in the environment .
Biochemistry
Biochemically, it could be used as a reagent in enzymatic studies, particularly those involving neurotransmitter pathways. The piperidine moiety is structurally similar to many alkaloids, which are of significant interest in neurochemical research .
Pharmacology
Pharmacologically, this compound’s potential to act as a modulator of biological receptors is being investigated. It could serve as a lead compound in the design of new drugs aimed at treating neurological disorders due to its structural similarity to various neurotransmitters .
Safety And Hazards
properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSJGZZQVIHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




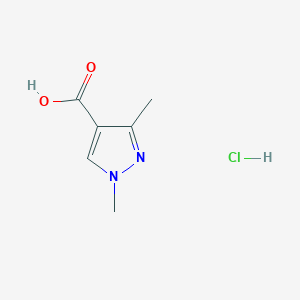


![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1438074.png)
![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)
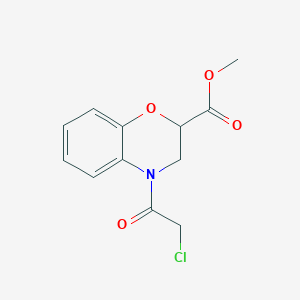
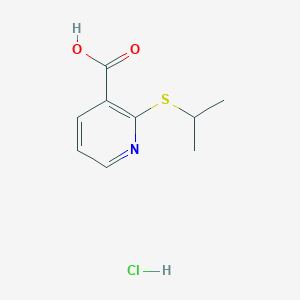
![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)

